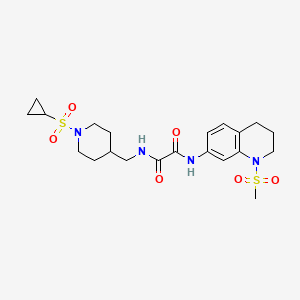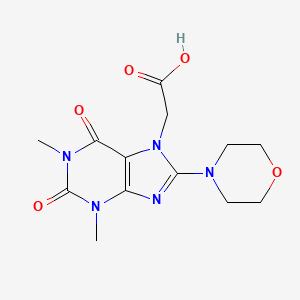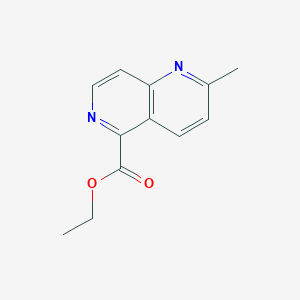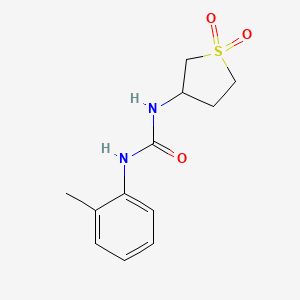
N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including a cyclopropylsulfonyl group, a piperidin-4-yl group, a methylsulfonyl group, and a tetrahydroquinolin-7-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The piperidine ring and the tetrahydroquinoline ring would likely contribute significantly to the three-dimensional structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of several different functional groups. Unfortunately, without specific data, it’s difficult to predict these properties .Wissenschaftliche Forschungsanwendungen
Oxidative Stress-Induced Anticancer Agents
A study synthesized a library of aromatic sulfonamides, including derivatives of N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, and tested their effects on oxidative stress and glutathione depletion in cancer cells. The compounds showed significant cytotoxic effects in various cancer cell lines, including leukemia, melanoma, glioblastoma, and liver, breast, and lung cancers, highlighting their potential as oxidative stress-inducing anticancer agents (Madácsi et al., 2013).
α1-Adrenoceptor Antagonists
Another research effort focused on arylsulfonamide derivatives of this compound for developing new α1-adrenoceptor antagonists with a uroselective profile. These compounds demonstrated high affinity and moderate selectivity for α1-adrenoceptor, suggesting their potential in the treatment of conditions like benign prostatic hyperplasia (Rak et al., 2016).
Intramolecular Amination
Research into oxaziridine-mediated intramolecular amination of sp(3)-hybridized C-H bonds explored the efficiency of using N-sulfonyl oxaziridines, including derivatives of the specified compound, to afford a variety of piperidine and tetrahydroisoquinoline structures. This methodology offers a novel approach for constructing complex nitrogen-containing heterocycles, useful in medicinal chemistry and drug development (Allen et al., 2009).
Boron Neutron Capture Therapy Agents
A method for synthesizing o-carborane substituted tetrahydroisoquinolines, utilizing a polar functional group on the nitrogen atom of the piperidine ring of derivatives similar to N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, was described for potential use in Boron Neutron Capture Therapy (BNCT). These compounds exhibited high levels of accumulation in melanoma cells with low cytotoxicity, suggesting their utility in targeted cancer therapy (Lee et al., 2008).
Ionic Liquid Crystals
The compound's derivatives were also explored for their potential in creating ionic liquid crystals. Piperidinium, piperazinium, and morpholinium cations, related to the structure of the specified compound, were combined with various anions to produce compounds showing rich mesomorphic behavior. These findings indicate potential applications in materials science, particularly in the development of new types of liquid crystal displays and other electronic devices (Lava et al., 2009).
Zukünftige Richtungen
The potential future directions for research on this compound could include further studies on its synthesis, its physical and chemical properties, and its biological activity. In particular, if it does indeed show activity as a CDK2 inhibitor, it could be a promising candidate for further development as an anti-cancer drug .
Eigenschaften
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O6S2/c1-32(28,29)25-10-2-3-16-4-5-17(13-19(16)25)23-21(27)20(26)22-14-15-8-11-24(12-9-15)33(30,31)18-6-7-18/h4-5,13,15,18H,2-3,6-12,14H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBVHSJRVDMDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3CCN(CC3)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(adamantan-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B2756884.png)
![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2756886.png)
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2756888.png)
![4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2756889.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2756890.png)



![N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B2756895.png)
![5-Bromo-2-[(5-fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole](/img/structure/B2756898.png)


![2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2756904.png)
